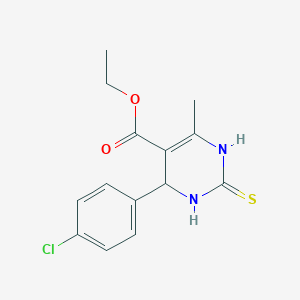

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of molecules with diverse pharmacological applications, including anticancer, antiviral, and enzyme inhibitory activities. Its structure features a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 6, and a thioxo moiety at position 2. The ethyl ester at position 5 enhances lipophilicity, influencing bioavailability and solubility .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIUKFIRRIOZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea and 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or thiols .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders and cardiovascular diseases. The structural features of the compound allow it to enhance drug efficacy and specificity, making it a valuable building block in medicinal chemistry.

Case Studies

Research has indicated that derivatives of this compound exhibit antihypertensive and antibacterial properties. For instance, studies have screened various dihydropyrimidinone derivatives for their effectiveness against hypertension and bacterial infections, highlighting the compound's versatility in therapeutic applications .

Agricultural Chemistry

Agrochemical Formulation

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. Its application contributes to developing effective pesticides and herbicides that improve crop yield while minimizing environmental impact.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound extensively in studies related to enzyme inhibition and receptor binding. Its ability to inhibit key enzymes involved in disease progression makes it a candidate for discovering new therapeutic agents.

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, which are crucial for protecting cells from oxidative stress linked to various diseases. In vitro assays have shown that it effectively scavenges free radicals, reducing oxidative damage in cellular models .

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential to create novel materials with unique properties such as improved thermal stability and mechanical strength. These properties are advantageous for various industrial applications.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological and cardiovascular diseases |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides |

| Biochemical Research | Studies on enzyme inhibition; antioxidant activity |

| Material Science | Development of materials with enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Halogen Substituents :

- 4-Bromophenyl analogue : Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shares a similar synthesis route (solvent-free fusion of acetoacetic ester, aldehyde, and thiourea) but exhibits distinct NMR spectral shifts due to bromine’s larger atomic radius and polarizability compared to chlorine .

- Fluorophenyl analogues : Fluorinated derivatives (e.g., 2-, 3-, or 4-fluorophenyl) show melting point variations:

Aryl vs. Alkyl Substituents :

- Fatty acid-modified analogues : Compounds like (Z)-octadec-9-enyl 4-(4-chlorophenyl)-6-methyl-2-thioxo derivatives exhibit lower melting points (e.g., 86–89°C for oxo and oil-like consistency for thioxo) due to increased alkyl chain flexibility and reduced crystallinity .

2.4. Crystallographic and Spectroscopic Properties

- Crystal Packing :

The thioxo group facilitates hydrogen-bonded dimer formation (S···H–N interactions), as seen in Hirshfeld surface analyses, whereas oxo analogues rely on weaker C=O···H bonds . - NMR Signatures :

The 4-chlorophenyl substituent causes characteristic deshielding in ¹H NMR (aromatic protons at δ 7.2–7.4 ppm) and ¹³C NMR (C-Cl carbon at δ 135–140 ppm) .

Data Tables

Table 1: Melting Points of Selected Analogues

Biological Activity

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, commonly referred to as ETCP, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ETCP, focusing on its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure

The chemical formula for ETCP is . Its structure features a tetrahydropyrimidine ring with a thioxo group and a chlorophenyl substituent. The conformation of the molecule is crucial for its biological activity, with studies indicating that the tetrahydropyrimidine ring adopts a twisted boat conformation .

Antimicrobial Activity

ETCP has demonstrated significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and A. niger . The minimum inhibitory concentration (MIC) values for these activities are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Aspergillus flavus | 20 |

| A. niger | 15 |

Anticancer Activity

Research has indicated that ETCP possesses anticancer properties, particularly against various human cancer cell lines. In a study evaluating its cytotoxicity, ETCP showed IC50 values of 40.54 µg/mL against A549 (lung cancer) cells and 29.77 µg/mL against Caco-2 (colon cancer) cells . The presence of the chloro group on the phenyl ring is believed to enhance its anticancer activity.

Antioxidant Activity

ETCP has also been evaluated for its antioxidant potential. The compound exhibited significant free radical scavenging activity in assays such as DPPH and ABTS. The IC50 values for these assays were found to be lower than those of standard antioxidants like α-tocopherol, indicating that ETCP may be a potent antioxidant agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, ETCP has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of ETCP against multidrug-resistant strains of bacteria. The results demonstrated that ETCP not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups. This finding highlights the potential of ETCP as a therapeutic agent in combating resistant infections.

Study on Anticancer Properties

In another study focusing on its anticancer effects, ETCP was tested on various cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This mechanism was further supported by flow cytometry analysis which showed increased sub-G1 phase populations in treated cells .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The compound is synthesized via the Biginelli condensation , a one-pot multicomponent reaction. Key components include:

- 4-Chlorobenzaldehyde (aromatic aldehyde),

- Ethyl acetoacetate (β-ketoester),

- Thiourea (urea derivative with sulfur).

Q. Optimized conditions :

- Catalyst : NHCl or acetic acid (10–20 mol%) .

- Solvent : Reflux in ethanol or acetic acid at 100°C for 8–12 hours .

- Purification : Recrystallization from ethanol yields crystals suitable for X-ray analysis (purity >95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves the flattened boat conformation of the tetrahydropyrimidine ring and detects disordered ethyl groups (occupancy ratios refined to 0.70:0.30) . Key metrics:

- R factor : 0.044–0.050 .

- Hydrogen bonding : Intermolecular N–H⋯O and N–H⋯S interactions stabilize the crystal lattice .

- NMR/IR : Confirm the thioxo (C=S) group (IR: ~1250 cm) and substituent positions (e.g., H NMR: δ 1.2–1.4 ppm for ethyl groups) .

Q. What purification techniques are recommended post-synthesis to achieve high-purity samples?

- Recrystallization : Ethanol or ethanol/water mixtures yield single crystals for structural studies .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted thiourea or aldehyde byproducts .

Q. What structural features influence the compound’s physicochemical properties?

- 4-Chlorophenyl group : Enhances lipophilicity (logP ~2.5) and steric bulk, affecting solubility .

- Thioxo group : Increases hydrogen-bonding capacity (N–H⋯S interactions) and thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities, such as conformational flexibility?

- Density Functional Theory (DFT) : Compare calculated and experimental bond lengths/angles to validate the flattened boat conformation (e.g., dihedral angles: 5–10° deviations from planarity) .

- Molecular dynamics : Simulate solvent effects on crystal packing to explain disorder in ethyl groups .

Q. What strategies address contradictions in bioactivity data across studies?

- Standardized assays : Use uniform protocols (e.g., MIC for antibacterial activity, IC for calcium channel blocking) .

- Purity validation : HPLC (>95% purity) ensures bioactivity correlates with the compound, not impurities .

- SAR studies : Compare analogs (e.g., replacing 4-Cl with 4-CN or 4-OH) to isolate pharmacophoric groups .

Q. How are regioselectivity challenges in modifying the tetrahydropyrimidine core addressed?

Q. What mechanistic insights into bioactivity can SAR studies provide?

- Enzyme inhibition : Docking studies (e.g., AutoDock Vina) suggest the 4-chlorophenyl group interacts with hydrophobic pockets in bacterial dihydrofolate reductase .

- Calcium channel blocking : The thioxo group may chelate Ca ions, as seen in verapamil analogs .

Methodological Notes

- Synthesis : Prioritize NHCl over HCl to avoid ester hydrolysis .

- Crystallography : Use SADABS for absorption corrections and SHELXL for refining disordered atoms .

- Bioactivity : Pair in vitro assays (e.g., antimicrobial disk diffusion) with cytotoxicity screening (e.g., MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.